3-Fluoro-6-methoxypyridazine
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Overview
Description
3-Fluoro-6-methoxypyridazine is a heterocyclic organic compound with the molecular formula C5H5FN2O It is a derivative of pyridazine, featuring a fluorine atom at the third position and a methoxy group at the sixth position on the pyridazine ring
Mechanism of Action
Mode of Action
Many pyridazine derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Pyridazine derivatives can affect various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
These properties can vary widely among different pyridazine derivatives .
Result of Action
The effects of pyridazine derivatives can vary widely depending on their specific structures and targets .
Action Environment
These factors can include pH, temperature, presence of other chemicals, and more .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 128.11
Molecular Mechanism
It is crucial to describe how this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methoxypyridazine typically involves the fluorination of 6-methoxypyridazine. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-6-methoxypyridazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Metalation Reactions: The compound can undergo lithiation, magnesation, and zincation, forming organometallic intermediates useful in further synthetic applications.
Common Reagents and Conditions:
Lithiation: Using lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) in solvents like tetrahydrofuran (THF).
Oxidation: Employing oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, lithiation followed by quenching with electrophiles can yield various substituted pyridazine derivatives.
Scientific Research Applications
3-Fluoro-6-methoxypyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals
Comparison with Similar Compounds
3-Chloro-6-methoxypyridazine: Similar in structure but with a chlorine atom instead of fluorine.
3-Fluoro-6-hydroxypyridazine: Similar but with a hydroxyl group instead of a methoxy group.
3-Fluoro-6-methylpyridazine: Similar but with a methyl group instead of a methoxy group.
Uniqueness: 3-Fluoro-6-methoxypyridazine is unique due to the combination of the fluorine and methoxy groups, which impart distinct electronic and steric properties. These properties can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
3-Fluoro-6-methoxypyridazine is a compound of increasing interest in medicinal chemistry due to its notable biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound possesses a pyridazine ring with a methoxy group at the 6-position and a fluorine atom at the 3-position. The chemical structure can be represented as follows:
Pharmacological Activity
Recent studies have highlighted the compound's significant biological activity, particularly its cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 | 1.06 ± 0.16 | Induces apoptosis |
MCF-7 | 1.23 ± 0.18 | Cell cycle arrest in G0/G1 phase |
HeLa | 2.73 ± 0.33 | Apoptosis induction |
LO2 | Not Detected | Non-cytotoxic to normal cells |
The IC50 values indicate that this compound exhibits potent cytotoxicity, particularly against lung (A549) and breast (MCF-7) cancer cell lines, while showing minimal effects on normal hepatocytes (LO2) .
The mechanism by which this compound exerts its effects involves apoptosis induction and cell cycle arrest. Specifically, it has been shown to:
- Induce late apoptosis in A549 cells.
- Cause G0/G1 phase arrest, suggesting a disruption in cell proliferation .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the introduction of specific substituents on the pyridazine ring significantly influences biological activity. For instance, modifications at the nitrogen positions and the introduction of electron-withdrawing groups such as fluorine enhance cytotoxicity against cancer cells .
Case Studies
- Cytotoxicity Assessment : In a study evaluating various pyridazine derivatives, this compound was identified as one of the most promising candidates for further development due to its low IC50 values across multiple cancer cell lines .
- Apoptosis Mechanism : Another investigation utilized flow cytometry to assess apoptosis in A549 cells treated with this compound, confirming that the compound leads to significant apoptotic cell death compared to untreated controls .
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity towards cancer cells.
Properties
IUPAC Name |
3-fluoro-6-methoxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJOYRAZBSRCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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